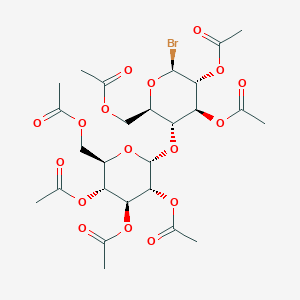

アセトブロモ-α-マルトース

説明

Synthesis Analysis

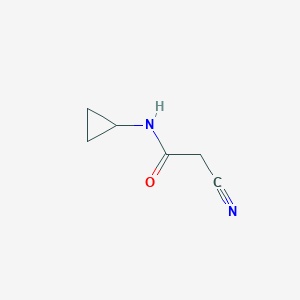

ABM's synthesis involves bromine abstraction, leading to the formation of acetoxy-protected maltosyl radicals. These radicals, through different pathways, contribute to the synthesis of tetrasaccharide-like mimics, maltal, 1,5-anhydromaltitol, and other derivatives. For example, electroreduction on silver yields tetrasaccharide mimics and maltal, while photochemical generation followed by trapping with specific agents leads to the formation of 1,5-anhydromaltitol and 3-α-maltosyl propiononitrile (Alberti et al., 2000).

Molecular Structure Analysis

The structure of ABM and its derivatives has been explored through various analytical techniques. For instance, X-ray crystallography provided insights into the structure of enzymes like Novamyl interacting with maltose and acarbose, revealing details about saccharide binding and the enzymatic activity related to ABM derivatives (Dauter et al., 1999).

Chemical Reactions and Properties

ABM undergoes various chemical reactions, including those leading to the synthesis of hexa- and tetrasaccharide mimics. These processes often involve electrochemical reduction, showcasing the compound's versatility in forming C-interglycosidic bonds and contributing to the synthesis of glucose-based glycomimetics (Guerrini et al., 2005).

Physical Properties Analysis

Studies on the physical properties of ABM derivatives, such as maltose in water, have utilized molecular dynamics (MD) simulations to understand their conformational preferences and flexibility. These studies highlight the compound's interactions with water and its structural dynamics, contributing to a deeper understanding of its physical behavior in aqueous solutions (Ott & Meyer, 1996).

Chemical Properties Analysis

The chemical properties of ABM and its derivatives have been explored through various studies, including those focusing on the enzymatic synthesis of disaccharides and their interaction with proteins. For instance, the high molecular mobility of maltose-conjugated alpha-cyclodextrins along a poly(ethylene glycol) chain enhances multivalent interactions with proteins such as concanavalin A, showcasing the compound's potential in biological applications (Ooya et al., 2003).

科学的研究の応用

フローケミストリーにおける合成

アセトブロモ-α-マルトースは、バッチ生産ではなく、連続的に流れるストリーム中で化学反応を実施する方法であるフローケミストリーの分野で使用されています。この化合物は、複雑な分子の合成における役割により、特に有用です。 3Dプリントされたフローリアクターを使用してこの化合物を合成することで、この化合物の費用対効果の高いスケーラブルな生産の可能性が示されています .

生物活性

アセトブロモ-α-マルトースは、その構造により、臨床設定で利用できる生物活性を示します。 これは、バイオマーカーまたは試薬として使用できる、臨床血液検査における重要な有機化合物のクラスです .

医薬品への応用

医薬品業界では、アセトブロモ-α-マルトースは、2型糖尿病の治療に使用されるα-グルコシダーゼ阻害剤であるアカルボースなどの薬物の合成における前駆体となりえます。 この化合物は、このような医薬品のためのビルディングブロックとして機能できるため、創薬プロセスにおける重要性を示しています .

教育とトレーニング

この化合物は、特に学部生にフローケミストリーの原理を教える際に、教育環境でも重要です。 これは、学生が複雑な有機分子の合成と応用について学ぶための実践的な経験を提供します .

作用機序

Target of Action

Acetobromo-alpha-maltose primarily targets the enzyme β-amylase . This enzyme is responsible for the hydrolytic degradation of starch, producing maltose . β-amylase is found in some plants and a few microorganisms .

Biochemical Pathways

The primary biochemical pathway affected by Acetobromo-alpha-maltose is the starch degradation pathway . β-amylase plays a crucial role in this pathway by breaking down starch into maltose . By interacting with β-amylase, Acetobromo-alpha-maltose can potentially influence the production of maltose and the overall process of starch degradation .

Action Environment

It is known that acetobromo-alpha-maltose is stable but may decompose upon exposure to moist air or water . It is also incompatible with strong oxidizing agents .

Safety and Hazards

Acetobromo-alpha-maltose is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Category 3). Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

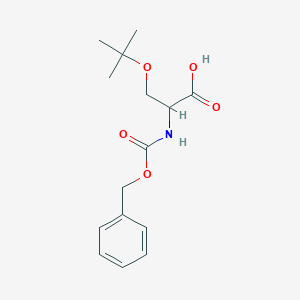

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHLQWXGDPOME-PCIRLDFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515407 | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68682-05-3, 14257-35-3 | |

| Record name | β-D-Glucopyranosyl bromide, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 2,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetobromo-α-maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)